molecular formula C15H12N8S B4091858 1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole

1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole

Cat. No.: B4091858
M. Wt: 336.4 g/mol
InChI Key: RJCPFPIMQKVWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of two tetrazole rings connected by a sulfanyl (thioether) linkage and phenyl groups attached to each tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 5-Phenyl-1H-tetrazole
  • 5-Chloro-1-phenyl-1H-tetrazole

Uniqueness

1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole is unique due to its dual tetrazole rings connected by a sulfanyl linkage. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other tetrazole derivatives .

Properties

IUPAC Name

1-phenyl-5-[(1-phenyltetrazol-5-yl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8S/c1-3-7-12(8-4-1)22-14(16-18-20-22)11-24-15-17-19-21-23(15)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCPFPIMQKVWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.